

Platinum Disulfide (PtS₂): A Promising Catalyst for the Hydrogen Evolution Reaction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Platinum disulfide*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient production of hydrogen gas through the electrochemical hydrogen evolution reaction (HER) is a cornerstone of a future hydrogen-based economy. While platinum (Pt) is the benchmark catalyst for HER due to its exceptional activity, its high cost and scarcity necessitate the development of alternative, cost-effective catalysts.[1][2] **Platinum disulfide** (PtS₂), a member of the transition metal dichalcogenide (TMD) family, has emerged as a promising candidate. PtS₂ offers a unique electronic structure and potentially lower platinum loading, making it an attractive alternative for sustainable hydrogen production.[3][4] These application notes provide an overview of PtS₂ as an HER catalyst, along with detailed protocols for its synthesis and electrochemical evaluation.

Catalytic Performance of Platinum Disulfide and Related Materials

The catalytic efficiency of a HER catalyst is primarily evaluated based on key performance metrics such as overpotential (η) at a specific current density (typically 10 mA cm⁻²), the Tafel slope, and long-term stability. The overpotential represents the extra potential required beyond the thermodynamic equilibrium potential to drive the reaction at a given rate, with lower values indicating higher efficiency. The Tafel slope provides insights into the reaction mechanism.[5][6]

A summary of the HER performance of PtS₂ and related platinum sulfide/selenide catalysts from recent studies is presented in the table below.

Catalyst Material	Electrolyte	Overpotential (η) @ 10 mA cm ⁻² (mV)	Tafel Slope (mV dec ⁻¹)	Reference
PtS/Ti ₃ C ₂ T _x	---	-104	48.3	[7]
PtS	---	---	83.5	[7]
PtS ₂ /TiC	---	55	---	[8]
Pt/PtS on S-doped Carbon	---	41.3	43.1	[1]
PtSe ₂	1 M KOH	161	---	[3]
PtTe ₂	1 M KOH	108	79	[3]

Note: The performance of HER catalysts can be significantly influenced by the synthesis method, catalyst loading, support material, and testing conditions.

Experimental Protocols

I. Synthesis of Platinum Disulfide (PtS₂) Nanostructures

This protocol describes a general method for the synthesis of PtS₂ nanostructures, which can be adapted from various literature procedures for preparing platinum chalcogenides. A common approach involves the thermal decomposition of a single-source precursor or the reaction between a platinum salt and a sulfur source.

Materials:

- Platinum(IV) chloride (H₂PtCl₆) or other platinum precursors
- Sulfur source (e.g., thiourea, sodium sulfide)
- Solvents (e.g., deionized water, ethanol, organic solvents)

- Substrate (e.g., carbon cloth, glassy carbon electrode, titanium carbide)[8]
- Tube furnace
- Inert gas (e.g., Argon)

Procedure:

- **Precursor Solution Preparation:** Dissolve the platinum precursor and the sulfur source in a suitable solvent. The molar ratio of platinum to sulfur should be stoichiometric (1:2 for PtS₂) or optimized based on experimental requirements.
- **Substrate Preparation:** Clean the substrate thoroughly using a sequence of sonication in deionized water, ethanol, and acetone to remove any surface contaminants.
- **Catalyst Deposition:** The precursor solution can be deposited onto the substrate using various methods such as drop-casting, spin-coating, or hydrothermal synthesis. For instance, in a hydrothermal method, the substrate is placed in a Teflon-lined autoclave with the precursor solution and heated at a specific temperature for a set duration.
- **Annealing/Sulfurization:** The substrate with the deposited precursor is then placed in a tube furnace. The furnace is purged with an inert gas (e.g., Argon) to create an oxygen-free environment. The temperature is ramped up to the desired annealing/sulfurization temperature (e.g., 300-500 °C) and held for a specific time (e.g., 30-120 minutes) to facilitate the formation of crystalline PtS₂. [7]
- **Cooling and Characterization:** After the annealing process, the furnace is allowed to cool down to room temperature under the inert atmosphere. The synthesized PtS₂ catalyst is then ready for characterization using techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM) to confirm its crystal structure, composition, and morphology.

II. Electrochemical Evaluation of HER Activity

This protocol outlines the standard three-electrode electrochemical setup and procedure for evaluating the HER performance of the synthesized PtS₂ catalyst.

Materials and Equipment:

- Potentiostat/Galvanostat
- Electrochemical cell
- Working Electrode (WE): The synthesized PtS₂ catalyst on a conductive substrate.
- Counter Electrode (CE): A platinum wire or graphite rod.
- Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode. The measured potentials are typically converted to the Reversible Hydrogen Electrode (RHE) scale.
- Electrolyte: Acidic (e.g., 0.5 M H₂SO₄) or alkaline (e.g., 1.0 M KOH) solution.[\[9\]](#)[\[10\]](#)
- Inert gas (e.g., high-purity nitrogen or argon) for deaeration.[\[9\]](#)[\[10\]](#)

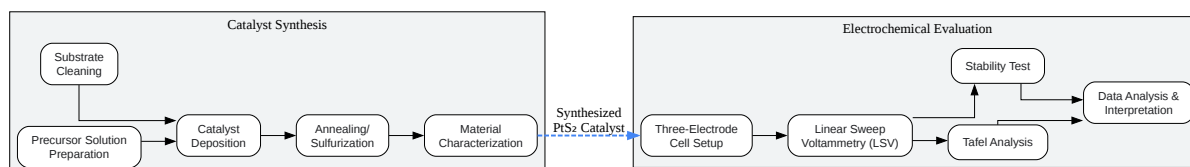
Procedure:

- Electrolyte Preparation and Deaeration: Prepare the electrolyte solution with the desired concentration. Before each experiment, purge the electrolyte with an inert gas for at least 30 minutes to remove dissolved oxygen.[\[9\]](#)[\[10\]](#)
- Electrochemical Cell Assembly: Assemble the three-electrode cell with the working electrode, counter electrode, and reference electrode immersed in the deaerated electrolyte.
- Potential Conversion to RHE: If not using an RHE, the potential of the reference electrode needs to be calibrated against the RHE. The conversion can be done using the Nernst equation: $E(\text{RHE}) = E(\text{Ref}) + E^\circ(\text{Ref}) + 0.059 \times \text{pH}$.
- Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential from a value near the open-circuit potential towards more negative potentials at a slow scan rate (e.g., 5 mV s⁻¹). The current density is plotted against the potential to evaluate the overpotential required to achieve a certain current density (e.g., 10 mA cm⁻²).[\[11\]](#)
- Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot, which is a plot of overpotential (η) versus the logarithm of the current density ($\log|j|$). The Tafel

equation is given by $\eta = b \log|j| + a$, where 'b' is the Tafel slope.[5][7]

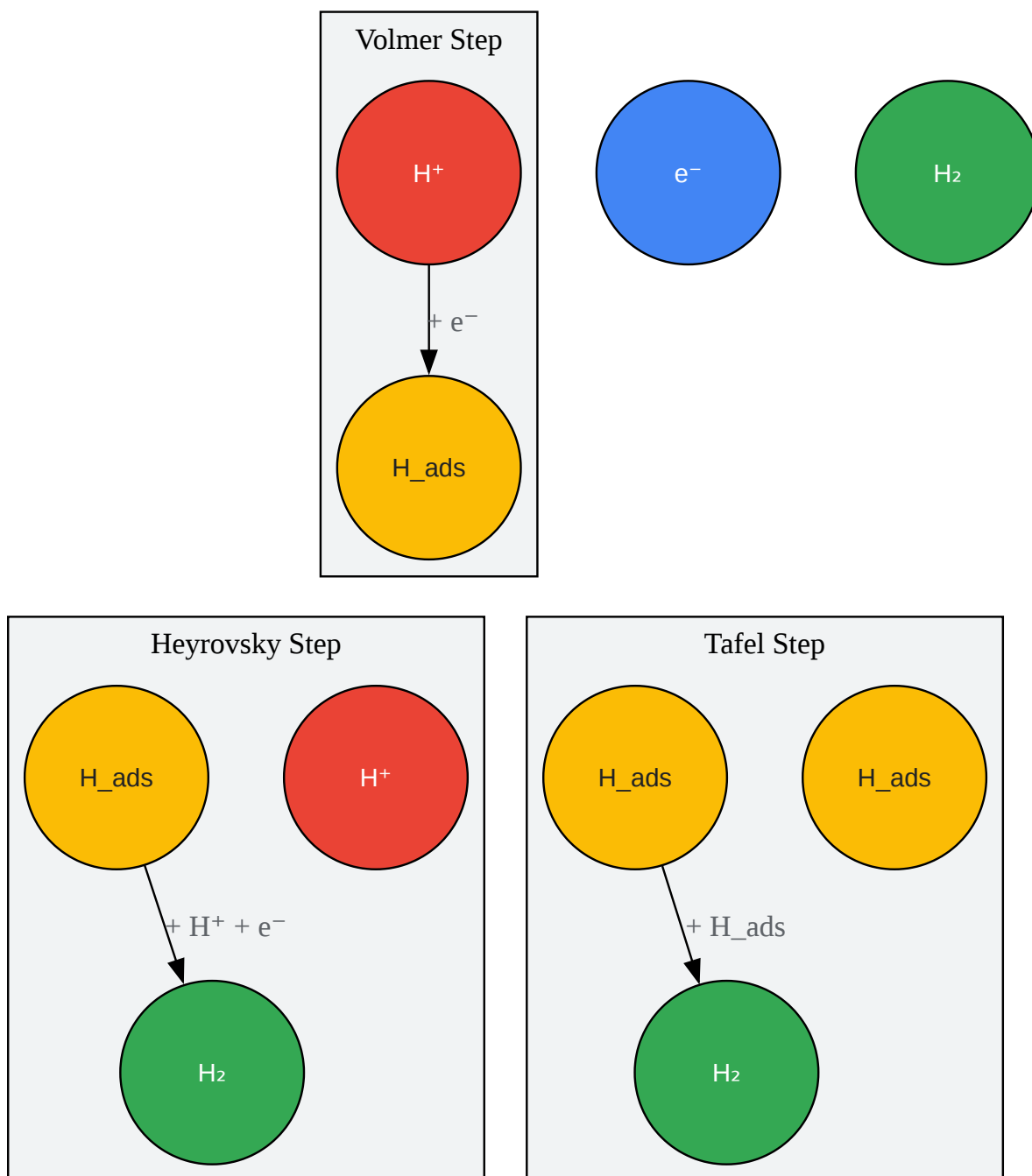
- Electrochemical Impedance Spectroscopy (EIS): EIS measurements can be performed at different overpotentials to investigate the electrode kinetics and charge transfer resistance of the HER process.
- Stability Test: The long-term stability of the catalyst is typically evaluated by continuous cycling of the potential (cyclic voltammetry) for a large number of cycles or by chronoamperometry/chronopotentiometry at a constant current or potential for an extended period.[1]

Visualizations



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Caption: Workflow for PtS₂ synthesis and HER evaluation.



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Caption: Key steps in the Hydrogen Evolution Reaction.

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- To cite this document: BenchChem. [Platinum Disulfide (PtS₂): A Promising Catalyst for the Hydrogen Evolution Reaction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8086138#platinum-disulfide-as-a-catalyst-for-hydrogen-evolution]

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